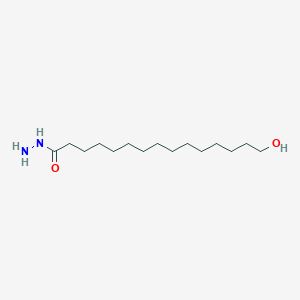
1,1,4,4,7-Pentamethyl-3,4-dihydronaphthalen-2(1h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,4,4,7-Pentamethyl-3,4-dihydronaphthalen-2(1h)-one (PMDHN) is an organic compound belonging to the class of naphthyl derivatives. It is a colorless liquid at room temperature and is soluble in organic solvents, such as ethanol and methanol. PMDHN is produced commercially and has been used in a variety of applications, such as in the synthesis of pharmaceuticals and in the manufacture of polymers. PMDHN has been studied extensively for its potential as a therapeutic agent, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated.
Aplicaciones Científicas De Investigación
Catalysis and Synthesis:
- Asymmetric hydrogenation of related compounds leads to precursors for fragrances like Fixolide® (Ciappa, Scrivanti, & Matteoli, 2004).
- Efficient one-pot synthesis of 3,4-dihydronaphthalen-1(2H)-ones using a palladium catalytic system, showcasing a simple and high-yield method (Liu et al., 2012).
- Enantioselective synthesis of 1,2-dihydronaphthalenes using N-heterocyclic carbene catalysis, important in medicinal and synthetic chemistry (Perveen et al., 2017).
Analytical Techniques:
- Investigation of substituted dihydronaphthalenes using advanced NMR techniques, providing insights into molecular structures (Alam et al., 1995).
Photochemistry:
- Exploration of photochemical processes in compounds like 1,2-dihydronaphthalene, contributing to understanding sigmatropic shifts and photoreactions (Widmer & Heimgartner, 1975).
Material Science:
- Study of H(2) ejection from polycyclic aromatic hydrocarbons, like protonated 1,2-dihydronapthalene, suggesting new models for hydrogen formation in the interstellar medium (Vala et al., 2009).
Medicinal Chemistry:
- Discovery of dihydronaphthalenones from Catalpa ovata wood, demonstrating cytoprotective effects against oxidative damage in cells (Kil et al., 2018).
Propiedades
IUPAC Name |
1,1,4,4,7-pentamethyl-3H-naphthalen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c1-10-6-7-11-12(8-10)15(4,5)13(16)9-14(11,2)3/h6-8H,9H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXKMBBUGFWBCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(CC(=O)C2(C)C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40282722 |
Source


|
| Record name | 1,1,4,4,7-pentamethyl-3,4-dihydronaphthalen-2(1h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40282722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,4,4,7-Pentamethyl-3,4-dihydronaphthalen-2(1h)-one | |
CAS RN |
29020-85-7 |
Source


|
| Record name | NSC27599 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27599 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1,4,4,7-pentamethyl-3,4-dihydronaphthalen-2(1h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40282722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Spiro[2.4]heptan-4-ol](/img/structure/B1296763.png)

